Ethyl 3-{[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives with different functional groups. These compounds may share some chemical properties but differ in their biological activity and applications.
Uniqueness
4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C15H18N4O5 |
---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
ethyl 3-[(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonyl)amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C15H18N4O5/c1-3-23-12(20)8-11(10-6-4-9(2)5-7-10)17-15(21)13-14(16)18-24-19(13)22/h4-7,11H,3,8H2,1-2H3,(H2,16,18)(H,17,21) |
InChI Key |
UWNGCVTTYAZCAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=[N+](ON=C2N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.